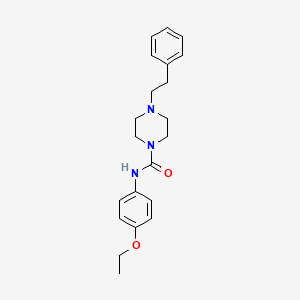![molecular formula C19H26N6O B5397140 N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5397140.png)
N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as PD0325901, is a selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) 1 and MEK2. It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various cancers, including melanoma, pancreatic cancer, and lung cancer.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea inhibits the activity of MEK1 and MEK2, which are key components of the MAPK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. Inhibition of MEK1 and MEK2 by N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea leads to the inhibition of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway. Inhibition of the ERK pathway leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the proliferation of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy. N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. Inhibition of angiogenesis can starve tumors of nutrients and oxygen, leading to their regression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and administered to cells in vitro and in vivo. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has some limitations for lab experiments. It is a selective inhibitor of MEK1 and MEK2, and its effects may be limited to cancers that are dependent on the MAPK pathway. In addition, N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea may have off-target effects that can complicate the interpretation of experimental results.
Direcciones Futuras
For N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea include the development of combination therapies that target multiple signaling pathways, the identification of biomarkers that can predict response to treatment, and the optimization of dosing regimens to minimize toxicity and maximize efficacy.
Métodos De Síntesis
N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea can be synthesized by a multi-step process involving several chemical reactions. The first step involves the synthesis of 2,3-dimethylphenyl isocyanate, which is then reacted with 2-(6-aminopyrimidin-4-ylamino)ethylamine to form PD173074. PD173074 is then reacted with 1-pyrrolidinecarboxylic acid to form N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been extensively studied in preclinical models for the treatment of various cancers. In a study published in the Journal of Clinical Oncology, N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea was shown to inhibit the growth of melanoma cells in vitro and in vivo. Another study published in Cancer Research showed that N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea inhibited the growth of pancreatic cancer cells and sensitized them to chemotherapy. N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has also been shown to have potential therapeutic benefits in the treatment of lung cancer, breast cancer, and colorectal cancer.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-14-6-5-7-16(15(14)2)24-19(26)21-9-8-20-17-12-18(23-13-22-17)25-10-3-4-11-25/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,20,22,23)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORHGYLKRAUFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCNC2=CC(=NC=N2)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5397065.png)

![2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5397070.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5397079.png)
![N'-(tert-butyl)-6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5397082.png)
![N-[1-(4-methylphenyl)propyl]nicotinamide](/img/structure/B5397086.png)


![8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5397101.png)
![1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5397108.png)
![8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5397117.png)
![6-(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5397122.png)
![(2S,5R)-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,5-dimethylpiperazine hydrochloride](/img/structure/B5397131.png)
![N-(1H-imidazol-2-ylmethyl)-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5397150.png)